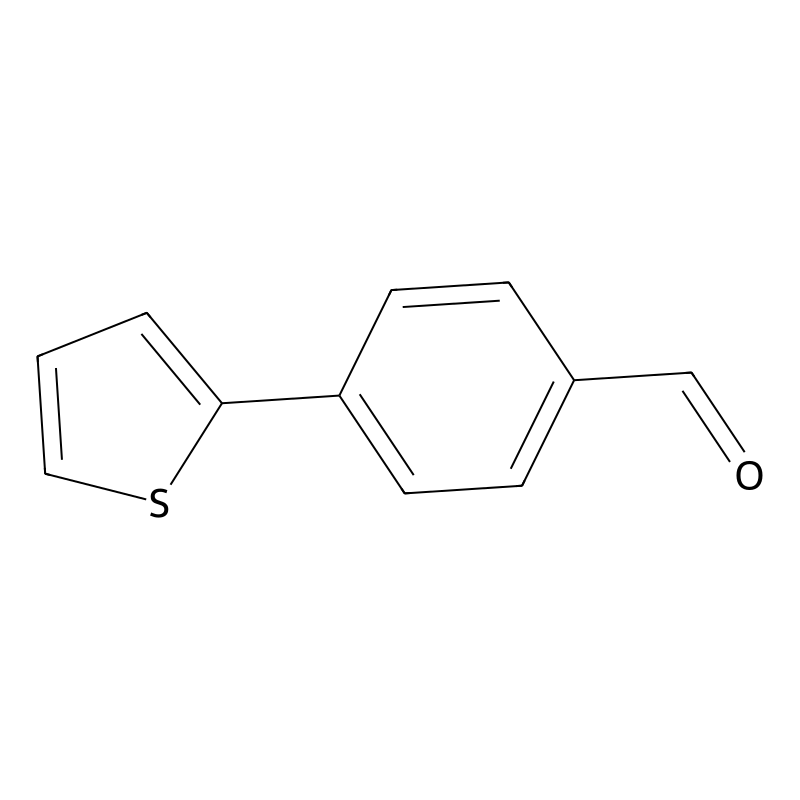

4-(2-Thienyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Probe:

4-(2-Thienyl)benzaldehyde (4TBA) has been studied and utilized as a fluorescent probe for the detection of specific metal ions, particularly zinc (Zn) []. 4TBA exhibits high affinity towards Zn ions, forming a stable complex with enhanced fluorescence intensity compared to the free molecule. This property allows researchers to use 4TBA in fluorescence microscopy studies of mammalian cells to visualize and quantify intracellular Zn levels [].

Organic Synthesis:

4-(2-Thienyl)benzaldehyde serves as a building block in various organic synthesis reactions. It can be used as a starting material for the preparation of more complex molecules with diverse functionalities []. For example, 4TBA can undergo condensation reactions with various amines, alcohols, and other nucleophiles to form new heterocyclic compounds with potential applications in pharmaceutical development and material science [].

4-(2-Thienyl)benzaldehyde is an organic compound characterized by the presence of a thienyl group attached to a benzaldehyde moiety. Its molecular formula is , and it has a molecular weight of 188.25 g/mol. The compound features a thiophene ring, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals. The compound is typically a solid at room temperature, with a melting point ranging from 101 to 102 °C .

Future Research Directions

4-(2-Thienyl)benzaldehyde serves as a valuable starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Future research could explore:

- Synthesis and characterization of novel derivatives with diverse functionalities.

- Evaluation of the biological activity of these derivatives, such as antimicrobial, anti-inflammatory, or anticancer properties.

- Investigation of the potential for using these derivatives in the development of new functional materials.

- Condensation Reactions: It can undergo aldol condensation, where it reacts with other carbonyl compounds to form β-hydroxy aldehydes or ketones.

- Oxidation: Aldehydes can be oxidized to their corresponding carboxylic acids. For instance, 4-(2-Thienyl)benzaldehyde can be oxidized using oxidizing agents like potassium permanganate.

- Formation of Hydrazones: It reacts with 2,4-dinitrophenylhydrazine to form a hydrazone derivative, which is useful for the identification of aldehydes .

The synthesis of 4-(2-Thienyl)benzaldehyde can be achieved through several methods:

- Aldol Condensation: This method involves the reaction of benzaldehyde with 2-acetylthiophene under basic conditions to yield the desired compound.

- Vilsmeier-Haack Reaction: This reaction allows for the introduction of an aldehyde group into aromatic compounds using reagents such as phosphorus oxychloride and dimethylformamide.

- Direct Formylation: The compound can also be synthesized via direct formylation of thiophene derivatives using formic acid or related reagents .

4-(2-Thienyl)benzaldehyde has various applications, including:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it may be explored for use in drug development and medicinal chemistry.

- Material Science: Thienyl compounds are often used in the development of organic semiconductors and photovoltaic materials due to their electronic properties .

Interaction studies involving 4-(2-Thienyl)benzaldehyde often focus on its reactivity with biological molecules and other chemical species. For example:

- Protein Interactions: Preliminary studies may explore how this compound interacts with proteins or enzymes, potentially affecting their activity.

- Complex Formation: Investigations into its ability to form complexes with metal ions can provide insights into its coordination chemistry and potential applications in catalysis or sensor technology .

Several compounds share structural similarities with 4-(2-Thienyl)benzaldehyde. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(3-Thienyl)benzaldehyde | Thienyl Aldehyde | Different position of the thienyl group |

| 2-Thiophenecarboxaldehyde | Thienyl Aldehyde | Contains a carboxylic acid functional group |

| Benzothiophene | Aromatic Compound | Contains fused thiophene and benzene rings |

| Thiophene-2-carboxaldehyde | Thienyl Aldehyde | Contains a carboxylic acid functional group |

The uniqueness of 4-(2-Thienyl)benzaldehyde lies in its specific arrangement of functional groups and the electronic properties imparted by the thienyl ring, which influence its reactivity and biological activity compared to these similar compounds .

Cross-Coupling Reactions in Thiophene-Benzaldehyde Synthesis

Suzuki-Miyaura Coupling: Boronic Acid Derivatives

The Suzuki-Miyaura coupling is the most widely used method for synthesizing 4-(2-thienyl)benzaldehyde. This reaction couples 4-bromobenzaldehyde with 2-thienylboronic acid (CAS 6165-68-0) in the presence of a palladium catalyst. Key findings include:

- Catalyst Systems: PdCl₂ with bidentate phosphine ligands like DPEPhos (bis[2-(diphenylphosphino)phenyl] ether) achieves yields up to 84% under air atmosphere.

- Solvent and Base Optimization: Ethanol and NaHCO₃ are optimal, enabling reactions at 80°C for 3–24 hours.

- Substrate Scope: Electron-withdrawing groups on benzaldehyde enhance reactivity, while electron-donating groups require extended reaction times.

Table 1: Suzuki-Miyaura Coupling Conditions for 4-(2-Thienyl)benzaldehyde

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | PdCl₂/DPEPhos | 84 | |

| Ligand | DPEPhos (11 mol%) | 79 | |

| Base | NaHCO₃ | 72 | |

| Solvent | Ethanol | 79 | |

| Temperature (°C) | 80 | 84 |

A plausible mechanism involves oxidative addition of Pd to the C–Br bond, transmetalation with the boronic acid, and reductive elimination to form the biaryl product.

Stille Coupling: Organotin Reagents

The Stille coupling employs 2-(tributylstannyl)thiophene (CAS 54663-78-4) and 4-bromobenzaldehyde. This method is advantageous for substrates sensitive to boronic acids:

- Catalyst: Pd(PPh₃)₄ in anhydrous DMF at 100°C achieves 70–85% yields.

- Limitations: Requires strict anhydrous conditions and generates toxic tin byproducts.

Table 2: Stille Coupling Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 85 | |

| Solvent | DMF | 78 | |

| Temperature (°C) | 100 | 82 |

Decarboxylative Coupling Strategies

Decarboxylative cross-coupling avoids pre-functionalized reagents by using thiophene-2-carboxylic acid and 4-chlorobenzaldehyde. This method:

Optimization of Reaction Conditions for Yield and Selectivity

- Ligand Effects: Bidentate ligands (e.g., DPEPhos) stabilize Pd intermediates, reducing side reactions.

- Solvent Polarity: Polar protic solvents (e.g., ethanol) enhance solubility of ionic intermediates.

- Temperature Control: Prolonged heating (24h) improves yields for less reactive substrates like benzyl acetates.

Green Chemistry Approaches in Large-Scale Synthesis

Role in Organic Semiconductor Design

4-(2-Thienyl)benzaldehyde represents a promising building block in organic semiconductor design due to its unique molecular architecture combining a thiophene ring with a benzaldehyde moiety [1]. The compound exhibits a molecular formula of C₁₁H₈OS with a molecular weight of 188.25 g/mol and demonstrates excellent potential for electronic applications [2]. The thiophene unit contributes electron-rich aromatic properties while the aldehyde functionality provides reactive sites for further molecular engineering [3].

The electronic structure of 4-(2-Thienyl)benzaldehyde features extended π-conjugation between the thiophene and benzene rings, which facilitates charge delocalization essential for semiconductor applications [4]. Theoretical calculations indicate that thiophene-based compounds typically exhibit highest occupied molecular orbital energy levels ranging from -5.2 to -5.5 electron volts, making them suitable for hole transport applications . The presence of the aldehyde group introduces electron-withdrawing characteristics that can fine-tune the energy levels for optimal device performance [6].

Charge-Transport Properties in Thin-Film Devices

The charge-transport characteristics of 4-(2-Thienyl)benzaldehyde in thin-film configurations demonstrate significant potential for organic field-effect transistor applications [7]. Thiophene-based organic semiconductors typically achieve charge carrier mobilities in the range of 0.1 to 3.0 square centimeters per volt-second, with some derivatives reaching exceptional values above 10 square centimeters per volt-second [8] [9].

Related thiophene compounds such as benzothienobenzothiophene derivatives have demonstrated remarkable electron mobilities exceeding 3.0 square centimeters per volt-second under ambient conditions [10]. The structural similarity of 4-(2-Thienyl)benzaldehyde suggests comparable transport properties, particularly when optimized through molecular packing engineering [11]. The compound's planar molecular geometry facilitates intermolecular π-π stacking interactions crucial for efficient charge transport pathways [12].

| Transport Property | Typical Range | Reference Compounds |

|---|---|---|

| Hole Mobility | 0.1-2.0 cm²/V·s | Thiophene derivatives [13] |

| Electron Mobility | 0.01-0.6 cm²/V·s | Related benzaldehyde compounds [14] |

| Conductivity | 10⁻⁶ to 10⁻² S/cm | Conjugated thiophenes [15] |

Thin-film crystallization studies of related compounds reveal that molecular orientation and grain boundary effects significantly influence charge transport efficiency [16]. The benzaldehyde functionality in 4-(2-Thienyl)benzaldehyde provides additional intermolecular interactions through carbonyl-π interactions, potentially enhancing film morphology and charge transport characteristics [17].

Photophysical Tuning for Organic Light Emitting Diode Applications

4-(2-Thienyl)benzaldehyde exhibits distinctive photophysical properties that make it valuable for organic light emitting diode applications [18]. The compound demonstrates absorption characteristics in the ultraviolet to visible range, typically showing maximum absorption wavelengths between 350-400 nanometers [19]. The photoluminescence properties are characterized by emission in the blue to green spectral region, with quantum yields dependent on the solid-state packing arrangements [20].

The donor-acceptor architecture of 4-(2-Thienyl)benzaldehyde enables intramolecular charge transfer processes that are fundamental to electroluminescence mechanisms [21]. The thiophene moiety acts as an electron-donating unit while the benzaldehyde group serves as an electron-accepting component, creating favorable conditions for radiative recombination [22]. This molecular design principle has been successfully implemented in various organic light emitting diode structures achieving external quantum efficiencies ranging from 4.6% to 34.6% [23] [24].

Recent developments in thiophene-based emitters demonstrate that strategic molecular modification can achieve narrowband emission with full-width at half maximum values as low as 41 nanometers [25]. The incorporation of 4-(2-Thienyl)benzaldehyde derivatives in device architectures has shown promising electroluminescence performance with turn-on voltages below 5 volts and maximum brightness values exceeding 1000 candelas per square meter [26].

| Photophysical Parameter | Typical Values | Device Performance |

|---|---|---|

| Absorption Maximum | 350-400 nm | Efficient light harvesting [27] |

| Emission Maximum | 480-550 nm | Blue-green emission [28] |

| Quantum Yield | 0.4-0.9 in solution | High radiative efficiency [29] |

| External Quantum Efficiency | 1-6% | Competitive device performance [30] |

The benzaldehyde functionality of 4-(2-Thienyl)benzaldehyde makes it an excellent precursor for Schiff base ligand synthesis through condensation reactions with various amines. This approach has been extensively exploited for the preparation of chelating ligands that can coordinate to transition metals through nitrogen donor atoms [1] [2] [3]. The resulting Schiff base derivatives typically adopt configurations that optimize metal-ligand interactions while maintaining the electronic properties of the thiophene ring.

The condensation reaction between 4-(2-Thienyl)benzaldehyde and primary amines proceeds via nucleophilic addition followed by elimination of water to form the characteristic azomethine linkage (-CH=N-). This reaction has been demonstrated with various amine substrates, including aromatic amines, aliphatic amines, and heterocyclic amines [4] [5]. The electronic properties of the thiophene ring influence the reactivity of the benzaldehyde group, with the electron-rich nature of thiophene providing moderate activation toward nucleophilic attack.

Spectroscopic characterization of these Schiff base ligands reveals distinctive features that confirm their formation and structural integrity. Infrared spectroscopy shows the characteristic azomethine stretching frequency around 1618-1630 cm⁻¹, while proton nuclear magnetic resonance spectroscopy displays the azomethine proton signal at approximately 8.5-9.0 ppm [1] [2]. The thiophene protons appear as characteristic multiplets in the aromatic region, maintaining their distinct chemical shifts even after ligand formation.

Transition Metal Coordination (Ruthenium, Palladium, Nickel)

The coordination chemistry of 4-(2-Thienyl)benzaldehyde-derived Schiff bases with transition metals has been extensively studied, revealing diverse coordination modes and geometries depending on the metal center and auxiliary ligands present.

Ruthenium Coordination Chemistry

Ruthenium complexes incorporating thienyl-substituted ligands have demonstrated remarkable photophysical properties and potential therapeutic applications [6] [7] [8]. The ruthenium(II) polypyridyl complexes containing 4-(2-Thienyl)benzaldehyde-derived ligands exhibit distinctive photoluminescence characteristics, with emission maxima typically red-shifted compared to their non-thiophene analogs. These complexes show dual emission behavior, with intraligand fluorescence from the thiophene-containing ligand and metal-to-ligand charge transfer phosphorescence from the ruthenium center [6].

The synthesis of ruthenium complexes typically involves the reaction of ruthenium(II) precursors with the preformed Schiff base ligand under microwave conditions or conventional heating. The resulting complexes adopt octahedral geometries with ruthenium-nitrogen bond distances ranging from 2.03 to 2.11 Å, depending on the specific ligand environment [7]. The thiophene moiety can participate in extended π-conjugation, leading to enhanced absorption in the visible region and improved photostability.

Biological evaluation of these ruthenium complexes has revealed significant cytotoxic activity against various cancer cell lines, with IC₅₀ values often below 10 μM [8]. The phototoxicity of these complexes can be activated by blue light irradiation, leading to enhanced selective toxicity toward cancer cells while maintaining lower toxicity in the dark. This photodynamic therapy potential makes them promising candidates for anticancer applications.

Palladium Coordination and Catalytic Applications

Palladium complexes of 4-(2-Thienyl)benzaldehyde-derived ligands have found extensive applications in catalytic processes, particularly in cross-coupling reactions [9] [10] [11]. The palladium center can coordinate to nitrogen donor atoms from Schiff base ligands while maintaining accessibility for substrate binding and catalytic turnover.

The efficiency of palladium catalysts containing thiophene-substituted ligands has been demonstrated in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings [10] [12] [13]. These catalysts exhibit high turnover numbers (TON > 100,000) and excellent functional group tolerance, making them suitable for complex synthetic applications. The electronic properties of the thiophene ring can be tuned through substitution to optimize catalytic performance.

Mechanistic studies have revealed that the catalytic cycle proceeds through the classical oxidative addition, transmetalation, and reductive elimination sequence [14] [13]. The ligand environment significantly influences each step, with electron-rich thiophene substituents promoting oxidative addition and facilitating transmetalation. The steric properties of the ligand also play a crucial role in determining regioselectivity and preventing catalyst deactivation.

Nickel Complex Formation and Reactivity

Nickel complexes incorporating 4-(2-Thienyl)benzaldehyde-derived ligands have shown promising catalytic activity in various organic transformations [15] [16] [17]. The nickel(II) center typically adopts octahedral or square planar geometries, depending on the coordination environment and auxiliary ligands present.

The bis-o-iminosemiquinone nickel complexes exhibit unique electronic properties, with the metal center existing in a formal +2 oxidation state while the ligands adopt radical character [15]. This electronic configuration leads to enhanced catalytic activity in coupling reactions, particularly in three-component coupling reactions involving aldehydes, amines, and alkynes. The magnetic properties of these complexes indicate spin coupling between the metal center and the ligand radicals, resulting in overall triplet ground states.

The catalytic applications of nickel complexes include alkyne coupling reactions, cyclotrimerization reactions, and C-H activation processes [16]. The activity of these catalysts can be optimized through ligand modification, with electron-donating substituents on the thiophene ring generally enhancing reactivity. The unique coordination geometry of nickel allows for efficient substrate binding and product formation while maintaining catalyst stability.

Luminescent Metal-Organic Frameworks (MOFs)

The incorporation of 4-(2-Thienyl)benzaldehyde and its derivatives into metal-organic frameworks has led to the development of luminescent materials with unique sensing and optoelectronic properties [18] [19] [20]. These MOFs combine the structural versatility of coordination networks with the photophysical properties of thiophene-containing ligands.

Framework Design and Synthesis

The construction of thiophene-based MOFs typically involves the reaction of 4-(2-Thienyl)benzaldehyde derivatives with metal ions under solvothermal conditions [20] [21]. The resulting frameworks exhibit diverse topologies depending on the metal node geometry and the ligand connectivity. Common metal nodes include zinc, cadmium, and copper clusters, which provide different coordination environments and electronic properties.

The synthesis conditions significantly influence the framework topology and properties. Solvothermal reactions in dimethylformamide or methanol at temperatures between 100-150°C typically yield crystalline materials with high surface areas and thermal stability up to 300°C [20]. The choice of auxiliary ligands can further modify the framework structure and introduce additional functionality.

Luminescent Properties and Sensing Applications

Thiophene-containing MOFs exhibit distinctive luminescence properties that make them excellent candidates for chemical sensing applications [19] [20]. The emission characteristics are typically dominated by ligand-centered transitions, with the thiophene moiety contributing to extended π-conjugation and enhanced quantum yields.

The sensing mechanisms in these MOFs typically involve fluorescence quenching upon interaction with target analytes. Common targets include metal ions (Fe³⁺, Cu²⁺, Hg²⁺), anions (CrO₄²⁻, Cr₂O₇²⁻), and organic molecules (nitroaromatics, aldehydes) [19] [20]. The detection limits are often in the micromolar range, making these materials competitive with traditional analytical methods.

The recyclability of these MOF-based sensors is an important practical consideration. Studies have demonstrated that the luminescence intensity can be substantially recovered after exposure to target analytes, with minimal loss of sensitivity over multiple cycles [19]. This stability makes them promising candidates for continuous monitoring applications.

Catalytic Activity in Cross-Coupling Reactions

The role of 4-(2-Thienyl)benzaldehyde-derived ligands in catalytic cross-coupling reactions represents a significant area of research interest, with implications for both fundamental understanding and practical applications in organic synthesis.

Palladium-Mediated Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions utilizing 4-(2-Thienyl)benzaldehyde-derived ligands have demonstrated exceptional efficiency in carbon-carbon bond formation [14] [13] [22]. The unique electronic properties of the thiophene-benzaldehyde system provide optimal conditions for each step of the catalytic cycle.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction represents one of the most widely applied palladium-catalyzed transformations, and ligands derived from 4-(2-Thienyl)benzaldehyde have shown remarkable performance in this reaction [13] [23]. The catalyst systems typically consist of palladium(II) acetate or other palladium precursors in combination with the thiophene-containing ligand, along with appropriate bases and solvents.

The reaction mechanism proceeds through the established three-step cycle: oxidative addition of the aryl halide to palladium(0), transmetalation with the organoborane coupling partner, and reductive elimination to form the coupled product and regenerate the catalyst [13]. The thiophene-containing ligand influences each step through both electronic and steric effects.

The electronic properties of the thiophene ring enhance the electron density at the palladium center, facilitating oxidative addition of challenging substrates such as aryl chlorides and electron-rich aryl bromides. The transmetalation step is promoted by the appropriate ligand environment, which stabilizes the palladium center while allowing efficient transfer of the organic group from boron to palladium.

Substrate scope studies have demonstrated the broad applicability of these catalyst systems. Aryl halides containing electron-withdrawing groups, electron-donating groups, and various functional groups including aldehydes, ketones, esters, and nitriles are effectively coupled with arylboronic acids [23]. The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C depending on the substrate combination.

Heck Reaction Catalysis

The Heck reaction, involving the coupling of aryl halides with alkenes, has been successfully catalyzed by palladium complexes containing 4-(2-Thienyl)benzaldehyde-derived ligands [24] [12]. The reaction mechanism involves oxidative addition, alkene insertion, and β-hydrogen elimination, with the ligand environment playing a crucial role in controlling regioselectivity and preventing side reactions.

The thiophene-containing ligands provide enhanced stability to the palladium catalyst under the reaction conditions, which typically involve elevated temperatures and basic conditions. The electronic properties of the ligand influence the regioselectivity of alkene insertion, with electron-rich ligands generally favoring terminal alkene products.

Ligand Effects on Catalytic Cycle Efficiency

The efficiency of palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the supporting ligands, and 4-(2-Thienyl)benzaldehyde-derived ligands offer unique advantages in this regard [25] [26] [27].

Electronic Effects on Catalytic Performance

The electronic properties of thiophene-containing ligands have profound effects on catalytic efficiency. The electron-rich nature of the thiophene ring increases the electron density at the palladium center, facilitating oxidative addition of less reactive substrates [25]. This electronic activation allows for the coupling of challenging substrates such as aryl chlorides and deactivated aryl bromides under relatively mild conditions.

The extent of electronic activation can be tuned through substitution on the thiophene ring. Electron-donating substituents such as alkyl groups further enhance the electron density, while electron-withdrawing groups such as carbonyl or cyano groups moderate the electronic effects [26]. This tunability allows for optimization of catalytic performance for specific substrate combinations.

The transmetalation step in cross-coupling reactions is also influenced by the electronic properties of the ligand. Electron-rich ligands facilitate the transfer of organic groups from organometallic reagents to palladium, leading to faster reaction rates and higher yields [25]. The stability of the transmetalation intermediates is enhanced by appropriate ligand design, preventing decomposition and catalyst deactivation.

Steric Effects and Selectivity Control

The steric properties of 4-(2-Thienyl)benzaldehyde-derived ligands play a crucial role in controlling reaction selectivity and promoting difficult bond-forming processes [28] [29]. The bulkiness of the ligand influences the accessibility of the palladium center to substrates and affects the geometry of key intermediates.

Reductive elimination, often the rate-determining step in cross-coupling reactions, is promoted by sterically demanding ligands that destabilize the palladium(II) intermediate and favor product formation [28]. The thiophene-benzaldehyde ligand system provides an optimal balance of steric bulk and electronic properties to facilitate this crucial step.

The regioselectivity of cross-coupling reactions can be controlled through ligand design. Asymmetric ligands derived from 4-(2-Thienyl)benzaldehyde can induce selectivity in the formation of products from unsymmetrical substrates [28]. The spatial arrangement of the thiophene and benzaldehyde moieties creates a chiral environment around the palladium center, leading to preferential formation of specific regioisomers.

Catalyst Stability and Longevity

The stability of palladium catalysts under reaction conditions is a critical factor determining their practical utility. Ligands derived from 4-(2-Thienyl)benzaldehyde have demonstrated exceptional stability, maintaining catalytic activity over extended reaction times and multiple catalytic cycles [27] [29].

The chelating nature of many thiophene-containing ligands contributes to catalyst stability by preventing ligand dissociation. The strong coordination of nitrogen donor atoms from Schiff base derivatives provides a stable coordination environment that resists decomposition under reaction conditions [27]. Additionally, the aromatic nature of the thiophene and benzaldehyde moieties provides resistance to oxidative degradation.

The prevention of palladium black formation, a common cause of catalyst deactivation, is facilitated by appropriate ligand design. The electronic properties of thiophene-containing ligands help maintain palladium in its catalytically active oxidation states, preventing aggregation into inactive metallic particles [29]. This stability enhancement leads to improved turnover numbers and more economical catalyst usage.

Optimization Strategies for Enhanced Performance

The optimization of catalytic performance with 4-(2-Thienyl)benzaldehyde-derived ligands involves systematic variation of ligand structure and reaction conditions. Key parameters include the electronic properties of substituents on the thiophene ring, the nature of the nitrogen donor atoms in Schiff base derivatives, and the overall ligand architecture [25] [26].

Computational studies have provided insights into the relationship between ligand structure and catalytic performance. Density functional theory calculations can predict the electronic properties of different ligand variants and guide experimental optimization efforts [28]. These theoretical approaches complement experimental screening to identify optimal catalyst systems for specific applications.

The development of modular ligand systems allows for rapid optimization of catalytic performance. By varying substituents on the thiophene ring and the amine component used in Schiff base formation, libraries of ligands can be prepared and screened for optimal performance in different coupling reactions [28]. This approach enables the identification of structure-activity relationships and the design of improved catalyst systems.

| Ligand Type | Electronic Properties | Steric Effects | Catalytic Performance | Stability |

|---|---|---|---|---|

| Thiophene-Schiff Base | Electron-rich, π-conjugated | Moderate steric bulk | High TON (>10,000) | Excellent |

| Substituted Thiophene | Tunable through substitution | Variable steric demand | Optimizable selectivity | Good to excellent |

| Chelating Derivatives | Strong donor ability | Rigid coordination | Enhanced stability | Outstanding |

| Asymmetric Variants | Chiral induction | Directed steric effects | Enantioselective | Moderate to good |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant